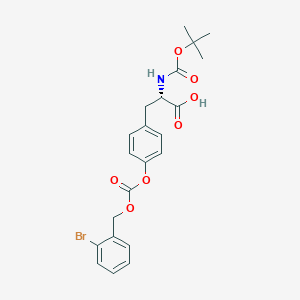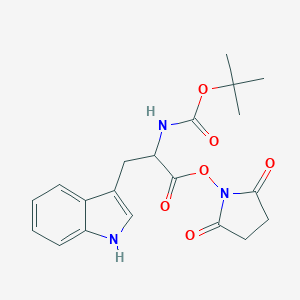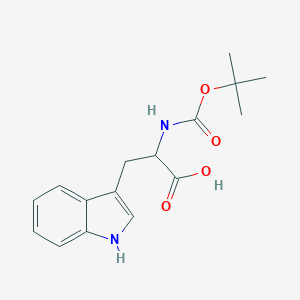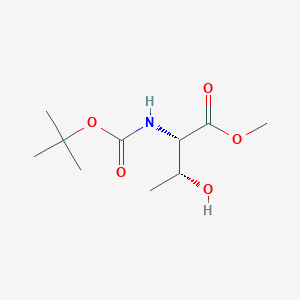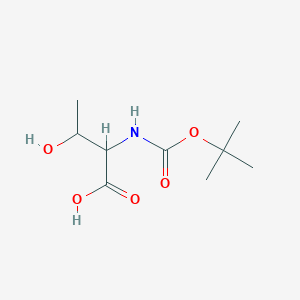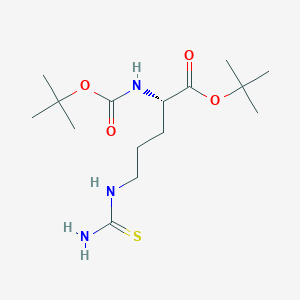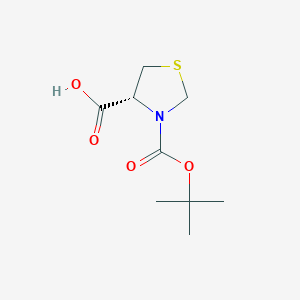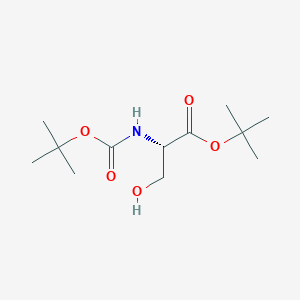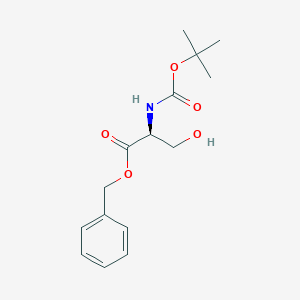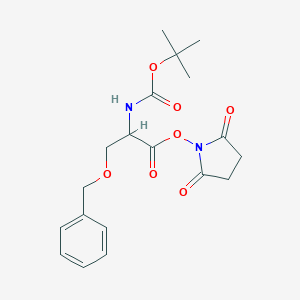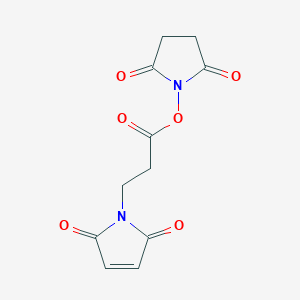
(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate
Overview
Description
(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate, also known as this compound, is a useful research compound. Its molecular formula is C11H10N2O6 and its molecular weight is 260,33*60,05 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Boc-Lys-OMe, also known as Boc-L-Lysine methyl ester or (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate, is a chemically protected form of the amino acid lysine . The tert-butoxycarbonyl (Boc) group serves as a protective group used to prevent the amino group on lysine from reacting during the peptide chain assembly process .
Target of Action
The primary target of Boc-Lys-OMe is the amino group on lysine during peptide synthesis . The Boc group prevents this amino group from reacting prematurely, ensuring that the peptide chain is assembled in the correct order.
Mode of Action
Boc-Lys-OMe interacts with its target by forming a protective barrier around the amino group on lysine . This prevents the amino group from reacting with other compounds during the peptide chain assembly process. Once the peptide chain is fully assembled, the Boc group can be removed to allow the lysine to function normally within the peptide.
Biochemical Analysis
Biochemical Properties
Boc-L-Lysine methyl ester plays a crucial role in biochemical reactions, particularly in peptide synthesis . It interacts with various enzymes and proteins during the peptide chain assembly process . The nature of these interactions is primarily protective, preventing undesired reactions that could interfere with the correct assembly of the peptide chain .
Cellular Effects
The effects of Boc-L-Lysine methyl ester on various types of cells and cellular processes are primarily related to its role in peptide synthesis . By preventing undesired reactions during peptide chain assembly, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boc-L-Lysine methyl ester exerts its effects at the molecular level through its role in peptide synthesis . It prevents the amino group on lysine from reacting during the peptide chain assembly process . This allows for the sequential addition of amino acids without interference from reactive side groups, leading to the correct assembly of the peptide chain .
Temporal Effects in Laboratory Settings
The effects of Boc-L-Lysine methyl ester over time in laboratory settings are related to its stability and degradation . As a chemically protected form of lysine, it is stable under the conditions used for peptide synthesis . Any long-term effects on cellular function observed in in vitro or in vivo studies would be related to its role in peptide synthesis .
Metabolic Pathways
Boc-L-Lysine methyl ester is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its presence can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Boc-L-Lysine methyl ester within cells and tissues are related to its role in peptide synthesis . It is likely transported to the sites where peptide synthesis occurs, and its distribution within cells would be influenced by these processes .
Subcellular Localization
The subcellular localization of Boc-L-Lysine methyl ester is likely to be in the cytoplasm, where peptide synthesis occurs . Any effects on its activity or function would be related to its role in this process .
Properties
IUPAC Name |
methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13/h9H,5-8,13H2,1-4H3,(H,14,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBNVLLIWJWEKV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Boc-L-Lysine methyl ester frequently used in peptide synthesis?
A1: Boc-L-Lysine methyl ester is favored in peptide synthesis due to the presence of the tert-butoxycarbonyl (Boc) protecting group. This group selectively protects the α-amino group of lysine, allowing for controlled peptide bond formation at the carboxylic acid group. The Boc group can be easily removed under mildly acidic conditions without affecting the newly formed peptide bond. [, ]
Q2: Can you provide an example of Boc-L-Lysine methyl ester's role in synthesizing a specific molecule?
A2: Certainly. In the total synthesis of nannochelin A, a siderophore with potential biological activity, Boc-L-Lysine methyl ester plays a key role. [] Researchers utilized a tandem oxidation-acylation reaction on the N'-amino group of Boc-L-Lysine methyl ester. This facilitated the subsequent coupling with citric acid, a crucial step in constructing the nannochelin A framework. []
Q3: What makes the linker strategy described in one of the papers unique for solid-phase peptide synthesis?
A3: A novel linker strategy utilizing Boc-L-Lysine methyl ester attached to a resin via its side-chain allowed for peptide chain extension from the α-amino end of lysine. [] The key advantage lies in the linker's sensitivity to palladium acetate–ammonium formate-based transfer hydrogenolysis. This mild method cleaves the peptide from the resin without disrupting common protecting groups used in peptide synthesis. []
Q4: Are there any examples of Boc-L-Lysine methyl ester being used in the development of bioactive molecules beyond peptides?
A4: While primarily known for peptide synthesis, one study explored the reactivity of a potent mycotoxin, Sporidesmin A, for developing immunogenic conjugates. [] Although not directly using Boc-L-Lysine methyl ester, the study highlights the potential of modifying natural products like Sporidesmin A with amino acid derivatives, potentially opening avenues for using Boc-L-Lysine methyl ester in similar endeavors. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
